Cinnamonitrile

Descripción general

Descripción

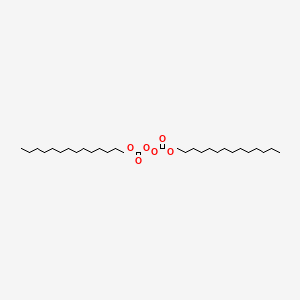

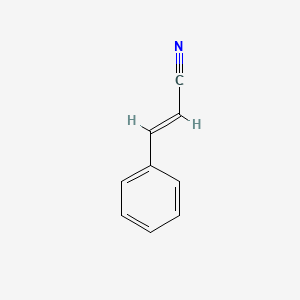

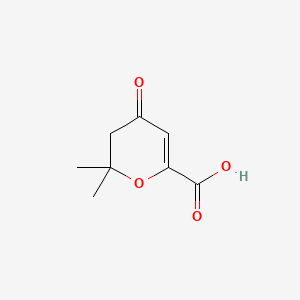

Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound that is approved for use as a fragrance in products such as air fresheners . It has a spicy cinnamon aroma .

Synthesis Analysis

Synthetic routes for this compound include an aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions, an elimination reaction of various oximes derived from cinnamaldehyde, and oxidative coupling of benzene to acrylonitrile .Molecular Structure Analysis

The molecular formula of this compound is C9H7N . It has an average mass of 129.159 Da and a monoisotopic mass of 129.057846 Da .Physical And Chemical Properties Analysis

This compound has a molar mass of 129.162 g·mol −1, a density of 1.0374 (15.2 °C), a melting point of 22 °C, and a boiling point of 263.8 °C . It is soluble in alcohol but insoluble in water .Aplicaciones Científicas De Investigación

Anticancer Potential : Cinnamonitrile derivatives have been explored for their potential in cancer therapy. The modulation of p38α, a protein kinase activated by stress signals and implicated in tumor suppression, has been a particular focus. These studies involve in vitro evaluation and molecular docking to understand how this compound derivatives might interfere with malignant cell transformation or induce apoptosis in cancer cells. However, it's also noted that p38α might have protumorigenic functions, thus necessitating further research into the context-dependent functions of p38α signaling in cancer processes (ResearchGate

).

UV Stabilizers in Coatings : Novel this compound derivatives have been synthesized and tested as reactive UV stabilizers, enhancing light protection and performance of various coatings. This application is significant in extending the durability and effectiveness of these coatings under exposure to UV radiation. Such developments are crucial in fields like materials science, where long-term stability of materials against UV radiation is a key factor (ResearchGate

).

Mecanismo De Acción

Target of Action

Cinnamonitrile, an organic compound with a spicy cinnamon aroma, is primarily used as a fragrance in products such as air fresheners It has been found to have antimicrobial activity, suggesting that it may interact with certain proteins or enzymes in microorganisms .

Mode of Action

It has been suggested that this compound and similar compounds can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .

Biochemical Pathways

Metabolomics studies have shown that compounds like this compound can affect a wide range of metabolites and link them to various biochemical pathways

Pharmacokinetics

Its physicochemical properties, such as its density (10374 at 152 °C) and boiling point (2638 °C), suggest that it may have certain pharmacokinetic characteristics

Result of Action

Its antimicrobial activity suggests that it may cause cellular damage in microorganisms, leading to their death or inhibition of growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a fragrance can be affected by factors such as temperature, humidity, and the presence of other chemicals

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044385 | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1885-38-7, 4360-47-8 | |

| Record name | (2E)-3-Phenyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMONITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H475UV3WWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cinnamonitrile?

A1: this compound has a molecular formula of C9H7N and a molecular weight of 129.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.

Q3: How can 13C NMR be used to study this compound derivatives?

A3: 13C NMR is particularly useful for studying the effects of substituents on the electronic properties of this compound derivatives. For example, the chemical shift of the olefinic β-carbon in ring-substituted cinnamonitriles correlates with their relative reactivity in radical copolymerization reactions. [] This information can be valuable for designing new polymers with tailored properties.

Q4: What information does EPR spectroscopy provide about this compound?

A4: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for understanding the structure of radicals formed during reactions involving this compound. For instance, EPR studies have been used to investigate the radical generated by the attack of a 2-methyl-2-propyl radical on this compound. [] This information helps to elucidate the mechanism of polymerization reactions involving this compound.

Q5: What is a common method for synthesizing this compound?

A5: this compound can be synthesized through the dehydration of cinnamaldehyde oxime. [] Different dehydrating agents and reaction conditions can be employed, including acetic anhydride under microwave irradiation. [, ]

Q6: What is a key challenge in the synthesis of hydrocinnamonitriles, and how has it been addressed?

A6: Synthesizing hydrocinnamonitriles often involves the reduction of α-phenylsulfonyl cinnamonitriles. This process can be challenging due to the potential for over-reduction, leading to the formation of undesired byproducts. Researchers have successfully addressed this challenge using SmI2/CH3OH/THF as a selective reducing system, achieving high yields of the desired hydrocinnamonitriles. []

Q7: How does microwave irradiation impact this compound synthesis?

A7: Microwave irradiation has been shown to significantly accelerate the synthesis of this compound from cinnamaldehyde and hydroxylamine hydrochloride in the presence of SiO2/K2CO3 under solvent-free conditions. [] This method offers a rapid and environmentally friendly approach to this compound synthesis.

Q8: Can you describe a stereoselective synthesis of (E)-cinnamonitriles?

A8: A highly stereoselective synthesis of (E)-cinnamonitriles has been developed using the SmI2/THF/MeOH system. [] This reaction involves the reduction of α-phenylsulfonylcinnamonitriles, leading to the formation of the desired (E)-cinnamonitriles in good yields and with high stereoselectivity.

Q9: How can this compound be used in heterocyclic synthesis?

A9: this compound derivatives, particularly those with functional groups at the 2-position, serve as valuable building blocks in heterocyclic synthesis. For example, they react with 2-functionally substituted 2-thiazolin-4-one derivatives to yield a variety of thiazolo[2,3-a]pyridine and 3-(2-thiazolin-2-yl)pyridine derivatives. [] These heterocyclic compounds hold significant interest in medicinal chemistry.

Q10: How does metal coordination affect the reactivity of this compound?

A10: Coordination of this compound to transition metals can significantly alter its reactivity. For instance, in the presence of a palladium catalyst and molecular oxygen, this compound can undergo direct oxidative coupling with benzenes to yield valuable this compound derivatives. [] This approach provides a straightforward method for synthesizing these compounds and highlights the potential of this compound as a versatile building block in organic synthesis.

Q11: What is the role of this compound in the synthesis of cyano- and phenyl-substituted propionic acids?

A12: Electrocarboxylation of this compound, using a nickel cathode and magnesium anode, provides an efficient route to cyano- and phenyl-substituted propionic acids. [] The electrochemical reduction of this compound in the presence of carbon dioxide (CO2) leads to the formation of these valuable carboxylic acid derivatives.

Q12: How do nickel(II) complexes catalyze hydroamination reactions with this compound?

A12: Nickel(II) complexes, particularly those bearing POCOP ligands (κP,κC,κP-2,6-(i-Pr2PO)2-4-R-C6H2), have demonstrated efficacy in catalyzing the Michael-type hydroamination of this compound and its substituted derivatives. [] This reaction proceeds through an outer-sphere nucleophilic attack by amines on a cationic adduct formed between the nickel complex and the nitrile-coordinated substrate. The electronic properties of the nickel(II) center, influenced by substituents on the POCOP ligand, play a crucial role in modulating the catalytic activity.

Q13: How do substituents on the aromatic ring of this compound affect its reactivity?

A13: The presence and nature of substituents on the aromatic ring of this compound can significantly influence its reactivity. Studies on the anionic copolymerization of ring-substituted cinnamonitriles revealed a linear correlation between the copolymerization parameters (log (1/r1)) and the Hammett σ constants, indicating that electron-donating groups enhance reactivity. [] Understanding these electronic effects is crucial for tailoring the properties of this compound derivatives for specific applications.

Q14: How does the configuration of this compound (cis vs. trans) influence its reactivity?

A14: The configuration of this compound, whether cis or trans, plays a crucial role in determining its reactivity. For instance, in reactions with ethyl (2H)alcohol catalyzed by sodium ethoxide, cis-cinnamonitrile undergoes isomerization to the trans form during the addition reaction. [] This observation suggests that the trans isomer is thermodynamically more stable. Additionally, the chemical shift differences of vinyl protons in cis- and trans-cinnamonitrile derivatives show distinct correlations with Hammett substituent constants, indicating different electronic environments and reactivities. []

Q15: What are some potential applications of this compound derivatives?

A15: this compound derivatives, due to their unique structural features and reactivity, find applications in various fields. They serve as crucial intermediates in organic synthesis, enabling the preparation of diverse compounds with biological and material properties. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. [, , , ]

Q16: Can you elaborate on the use of this compound derivatives in anti-platelet aggregation studies?

A16: α-Phenyl this compound derivatives have shown promise as potential anti-platelet aggregation agents. [] Studies have evaluated their in vitro activity using arachidonic acid (AA) and adenosine diphosphate (ADP) as inducers. These derivatives, particularly α-phenyl this compound and 4-methoxy-α-phenyl this compound, exhibited potent inhibitory effects on platelet aggregation. [] This research highlights the potential of this compound derivatives as lead compounds for developing new antithrombotic drugs.

Q17: What is the significance of amidoximated this compound-grafted polymers?

A17: Amidoximated this compound-grafted polymers are of particular interest for their ability to form complexes with metal ions. [] This property makes them potentially useful in applications such as metal recovery from solutions. The amidoximation process involves converting the nitrile groups of this compound into amidoxime groups, which can then readily coordinate with metal ions.

Q18: Are there any environmental concerns associated with this compound?

A18: While this compound itself has been studied as a potential bird repellent, [] information regarding its environmental impact and degradation pathways remains limited. Further research is needed to assess its potential ecotoxicological effects and develop appropriate strategies for its safe handling and disposal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)

![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)